molecular formula C11H12N2O2 B3328403 2-amino-3-(1H-indol-7-yl)propanoic Acid CAS No. 460096-40-6

2-amino-3-(1H-indol-7-yl)propanoic Acid

Cat. No.: B3328403
CAS No.: 460096-40-6
M. Wt: 204.22 g/mol
InChI Key: PQDAIODTDQJFBL-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(1H-indol-7-yl)propanoic Acid ( 460096-40-6) is a chiral, non-proteinogenic amino acid of high interest in medicinal chemistry and biochemical research . This compound features an indole moiety linked to the beta-carbon of an alanine backbone, making it a close analog of tryptophan. This structural similarity suggests potential applications as a building block for the synthesis of novel peptides, the study of amino acid transporters, and the exploration of biological pathways where the indole ring system plays a critical role, such as in neurotransmitter synthesis or protein-protein interactions. Researchers value this specific 7-indole isomer for its potential to impart unique steric and electronic properties in molecular design. The product is supplied with high purity and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . As a handling precaution, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Specifications: • CAS Number: 460096-40-6 • Molecular Formula: C11H12N2O2 • Molecular Weight: 204.23 g/mol • SMILES: O=C(O) C@@H CC1=CC=CC2=C1NC=C2 This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1H-indol-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAIODTDQJFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 1h Indol 7 Yl Propanoic Acid

Retrosynthetic Analysis and Precursor Design

A retrosynthetic analysis of 2-amino-3-(1H-indol-7-yl)propanoic acid reveals several strategic disconnections. The primary approach involves disconnecting the amino acid side chain from the indole (B1671886) nucleus, which points to a 7-substituted indole and a three-carbon electrophile derived from serine, alanine (B10760859), or a related synthon. nih.gov A further disconnection of the 7-substituted indole ring itself suggests precursors such as an appropriately substituted o-toluidine (B26562) derivative or a 2,6-disubstituted aniline (B41778).

Key synthetic approaches can be broadly categorized:

Indole Ring First: Constructing the 7-substituted indole core initially, followed by the introduction of the aminopropanoic acid side chain at the C3 position. This is a common strategy where the indole serves as a nucleophile. nih.gov

Side Chain First: Starting with a substituted aniline already bearing a precursor to the amino acid side chain, and then performing a cyclization reaction to form the indole ring. nih.gov

The choice of precursors is critical. For the indole core, a 2-substituted aniline (e.g., 2-iodoaniline (B362364), 2-bromoaniline) is a versatile starting material for palladium-catalyzed methods. nih.gov For methods like the Fischer indole synthesis, a 2-substituted phenylhydrazine (B124118) is the required precursor. wikipedia.org The alanine side chain can be introduced using various reagents, including serine itself in enzymatic syntheses, or electrophilic synthons like α,β-unsaturated amino esters for Friedel-Crafts type alkylations. nih.govacs.org

Classical and Modern Approaches to Indole Ring Annulation

The formation of the indole ring, known as annulation, is a cornerstone of the synthesis. Both classical and modern methods have been adapted for the specific challenge of producing 7-substituted indoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.combhu.ac.in

To synthesize a 7-substituted indole-2-carboxylate, a potential precursor to the target amino acid, a 2-substituted phenylhydrazine is reacted with an α-keto ester like ethyl pyruvate (B1213749). publish.csiro.au The resulting hydrazone is then cyclized using an acid catalyst such as polyphosphoric acid, hydrochloric acid, or Lewis acids like zinc chloride. wikipedia.orgpublish.csiro.au

A significant challenge in the Fischer synthesis of 7-substituted indoles from 2-substituted phenylhydrazones is the potential for lack of regioselectivity. Depending on the electronic nature of the substituent and the reaction conditions, cyclization can occur on either side of the substituent, leading to a mixture of 4- and 7-substituted indoles. nih.gov For instance, the Fischer indolization of ethyl pyruvate 2-methoxyphenylhydrazone can yield both the expected 7-methoxyindole (B1360046) product and an abnormal 6-chloroindole (B17816) product when using HCl, highlighting the complexity of controlling the reaction outcome. nih.gov

Table 1: Research Findings on Fischer Indole Synthesis for 7-Substituted Indoles

Precursors Catalyst/Conditions Product(s) Key Findings Reference(s)
Ethyl pyruvate 2-substituted phenylhydrazones Polyphosphoric Acid (PPA) 7-substituted indole-2-carboxylic esters PPA is an effective catalyst for the cyclization step. publish.csiro.au
2-methoxyphenylhydrazone HCl/EtOH Ethyl 7-methoxyindole-2-carboxylate and Ethyl 6-chloroindole-2-carboxylate The reaction can produce abnormal products through cyclization on the substituted side of the benzene (B151609) ring. nih.gov
Aryl hydrazine (B178648) and ketone/aldehyde Brønsted or Lewis acids Indole nucleus A general and versatile method for indole synthesis, though regioselectivity with substituted hydrazines can be an issue. wikipedia.orgbyjus.com

Reductive cyclization methods offer alternative pathways to the indole nucleus, often under milder conditions than classical thermal reactions. These strategies typically involve the formation of a key carbon-carbon or carbon-nitrogen bond facilitated by a reductive process.

One modern approach is the photo-induced reductive Heck cyclization. In this method, a substrate such as an N-(2-chlorobenzoyl)indole can undergo a photochemical reaction. The process involves the excitation of the molecule, followed by a redox reaction with an amine reductant to form a radical anion. This intermediate fragments to create a phenyl radical, which then undergoes intramolecular cyclization to build a new ring fused to the indole core. nih.gov

Another strategy is the rhodium-catalyzed intramolecular reductive aldol-type cyclization. beilstein-journals.org While often applied to the synthesis of carbocyclic and other heterocyclic systems, the underlying principle of using a transition metal catalyst and a reductant (like a hydrosilane or H₂) to facilitate a cyclization can be adapted for indole synthesis precursors. beilstein-journals.org These methods are valued for their potential to create complex polycyclic structures stereoselectively.

Palladium-catalyzed cross-coupling reactions have become powerful tools for constructing indole skeletons with high efficiency and functional group tolerance. mdpi.com These methods can be broadly classified into intermolecular and intramolecular cyclizations.

The Larock indole synthesis is a prominent example of a palladium-catalyzed annulation. It typically involves the reaction of a 2-iodoaniline with a disubstituted alkyne. This method has been applied to synthesize complex tryptophan derivatives within peptides. chim.it Similarly, N,N-dialkyl-o-(1-alkynyl)anilines, formed from the coupling of terminal acetylenes with o-iodoanilines, can undergo iodocyclization to produce 3-iodoindoles, which are versatile intermediates for further functionalization via subsequent palladium-catalyzed reactions like Sonogashira and Suzuki couplings. nih.gov

The regioselectivity of palladium-catalyzed C-H alkenylation can be controlled by directing groups on the indole nitrogen. For example, an N-(2-pyridyl)sulfonyl group can direct functionalization to the C2 position, while other protecting groups may favor the C3 position. unimi.it This level of control is crucial for building the desired substitution pattern for this compound. Furthermore, palladium catalysts facilitate the construction of the indole ring from acyclic precursors, such as the reaction between 2-iodoaniline and ketones to regioselectively afford 2-substituted indoles. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving the correct stereochemistry at the α-carbon is paramount for the biological function of amino acids. The synthesis of enantiomerically pure this compound relies on asymmetric synthesis or chiral resolution.

Asymmetric catalysis, using either enzymes or chiral chemical catalysts, is the most efficient method for establishing the desired stereocenter.

Biocatalysis: A highly effective approach utilizes the enzyme tryptophan synthase (TrpS). The β-subunit of this enzyme (TrpB) catalyzes the reaction between an indole nucleus and L-serine to form L-tryptophan. chim.it By engineering TrpS, its substrate scope has been expanded to accept a wide range of substituted indoles. acs.org Several studies have shown that engineered TrpS variants can successfully synthesize enantiopure tryptophan analogues substituted at the 4-, 5-, 6-, and 7-positions. acs.orgproquest.com For instance, specific variants of TrpB have demonstrated excellent activity with 7-substituted indoles, including 7-chloroindole, 7-iodoindole, and 7-cyanoindole, to produce the corresponding L-amino acids. acs.orgnih.gov This biocatalytic method is advantageous as it often operates in aqueous media under mild conditions and directly produces the desired enantiomer from readily available starting materials. acs.org

Chemical Catalysis: Chemical methods for asymmetric synthesis often employ chiral auxiliaries. The Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a well-established reagent for this purpose. nih.govacs.org The synthesis involves the deprotonation of the auxiliary to form a chiral lithium enolate. This enolate then reacts with an electrophile, such as a 7-substituted-3-indolylmethyl halide, to form an adduct with high diastereoselectivity. Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the desired α-substituted amino acid methyl ester, which can then be fully deprotected to give the final product. nih.govacs.org This strategy provides a reliable, albeit multi-step, route to unnatural S-amino acids. nih.gov

Chiral Auxiliary Approaches

The asymmetric synthesis of this compound, also known as 7-azatryptophan (B1233867), frequently employs chiral auxiliaries to control stereochemistry. wikipedia.org These temporary stereogenic groups guide the formation of the desired enantiomer, after which they are cleaved from the molecule.

Another established chiral auxiliary is the Schöllkopf reagent, specifically (R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.gov In this strategy, the chiral auxiliary is regioselectively lithiated to form a lithium enolate. This enolate then reacts with a suitable electrophile, such as a chlorinated derivative of the azaindole heterocycle, to produce an adduct with high diastereoselectivity. nih.govacs.org Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the α-substituted amino acid methyl ester. nih.gov This method is valued for its reliability in producing tryptophan analogues with useful photophysical properties. nih.govacs.org

Table 1: Chiral Auxiliary Approaches for this compound Synthesis

Chiral Auxiliary/Method Key Reagents Key Findings Diastereoselectivity Reference(s)
Ni(II)-Complex of Glycine (B1666218) Schiff Base (S)-Ligand derived glycine Ni(II)-complex, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine Affords alkylated Ni-complex in 74% yield. Overall yield of 49% for Fmoc-L-7-AzaTrp-OH over three steps. Excellent (only one isomer detected) researchgate.netresearchgate.net
Schöllkopf Reagent (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, n-BuLi, chlorinated pyrroloisoquinoline Forms adduct with high diastereoselectivity. Used for concise asymmetric synthesis of fluorescent tryptophan analogues. High (only one diastereomer detectable in NMR spectra) nih.gov

Solid-Phase Synthesis and Combinatorial Chemistry Techniques

Solid-phase peptide synthesis (SPPS) provides a robust and automatable platform for incorporating this compound into peptide chains, facilitating the creation of combinatorial libraries and complex biological probes. nih.gov The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly used approach. nih.govresearchgate.net

In this methodology, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). The synthesis begins with an amino acid C-terminally attached to a solid support, typically a polystyrene resin modified with a suitable linker like the p-alkoxybenzyl ester linker. nih.govresearchgate.net The peptide chain is then assembled in a stepwise manner. Each cycle involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid, in this case, Fmoc-L-7-azatryptophan. nih.gov

This technique has been successfully applied to synthesize a 47-residue analog of the hirudin N-terminal domain, where tyrosine was replaced by 7-azatryptophan. nih.gov The synthesis was performed using an automated peptide synthesizer, demonstrating the efficiency and convenience of SPPS for creating long polypeptide chains containing this non-coded amino acid. nih.goviastate.edu The use of PEG-modified polystyrene resins and aminium-derived coupling reagents are common features of modern SPPS protocols. researchgate.net Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA). researchgate.net

Table 2: Solid-Phase Synthesis of Peptides Containing this compound

Synthesis Strategy Resin/Linker Key Monomer Application Example Reference(s)
Fmoc/tBu SPPS p-Alkoxybenzylester polystyrene resin Fmoc-L-7-azatryptophan Synthesis of a 47-residue hirudin fragment analog (Y3AW). nih.gov
Automated Fmoc/tBu SPPS Benzhydrylamine resin Fmoc-L-7-azatryptophan Synthesis of 7-azatryptophan-containing tripeptides and octapeptides. iastate.edu

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a powerful strategy for producing enantiomerically pure this compound by combining chemical synthesis with highly selective enzymatic transformations. These methods are particularly effective for resolving racemic mixtures.

One established method involves the enzymatic hydrolysis of an N-acylated racemic mixture of 7-azatryptophan. nih.gov A racemic mixture (D,L-7AW) is first chemically acetylated to produce Nα-acetyl-D,L-7-azatryptophan. nih.gov Subsequently, an enzyme, such as acylase I from Aspergillus oryzae immobilized on a support like Eupergit-C, is used for enantioselective hydrolysis. The enzyme specifically hydrolyzes the L-enantiomer of the N-acetylated derivative, leaving the D-enantiomer in its acetylated form. The resulting free L-7-azatryptophan can then be separated from the unreacted Nα-acetyl-D-7-azatryptophan. nih.gov

A similar approach utilizes chloroacetic anhydride (B1165640) to form N-chloroacetyl-D,L-7AW. This derivative is then subjected to stereospecific digestion by the proteolytic enzyme carboxypeptidase A, which selectively cleaves the N-chloroacetyl group from the L-enantiomer to yield free L-7-azatryptophan. The product can be purified from the remaining N-chloroacetyl-D-7AW using techniques like reverse-phase HPLC. mcmaster.ca

More complex multi-enzyme cascade reactions are also being developed. For example, a three-enzyme system using an engineered tryptophan synthase beta-subunit (PfTrpB), an L-amino acid deaminase (L-AAD), and a hydrolase (NzsH) has been explored for the synthesis of azatryptophan derivatives from the corresponding azaindole. nih.gov These chemoenzymatic routes leverage the high stereospecificity of enzymes to achieve excellent enantiomeric purity, which is often difficult to obtain through purely chemical means. nih.govmcmaster.ca

Table 3: Chemoenzymatic Synthesis of L-2-Amino-3-(1H-indol-7-yl)propanoic Acid

Enzyme Substrate Principle Outcome Reference(s)
Acylase I from Aspergillus oryzae Nα-acetyl-D,L-7-azatryptophan Enantioselective hydrolysis of the N-acetyl group from the L-enantiomer. Resolution of the racemic mixture to yield L-7-azatryptophan. nih.gov
Carboxypeptidase A N-chloroacetyl-D,L-7-azatryptophan Stereospecific proteolytic digestion of the N-chloroacetyl group from the L-enantiomer. Production of free L-7-azatryptophan, separable by HPLC. mcmaster.ca
Engineered Tryptophan Synthase (PfTrpB) and other enzymes 7-azaindole Multi-enzyme cascade reaction. Synthesis of aza-tryptophan from the corresponding azaindole. nih.gov

Chemical Reactivity and Derivatization of 2 Amino 3 1h Indol 7 Yl Propanoic Acid

Reactivity of the Indole (B1671886) Moiety

The indole ring system in 7-azatryptophan (B1233867) is an electron-rich heterocycle, making it susceptible to various chemical transformations. The presence of the nitrogen atom at the 7-position modifies the electron distribution within the ring, influencing its reactivity compared to native tryptophan.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, typically favoring substitution at the C3 position due to the stability of the resulting intermediate. youtube.comic.ac.uk The high nucleophilicity at this position, however, can sometimes lead to challenges in controlling selectivity. ic.ac.ukresearchgate.net In the case of 7-azatryptophan, the fundamental principles of SEAr on the indole ring still apply, although the electronic influence of the nitrogen at position 7 can modulate the reaction's course.

Common electrophilic aromatic substitution reactions applicable to the indole core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For instance, indoles can be nitrated using non-acidic reagents like benzoyl nitrate (B79036) to yield 3-nitroindole. youtube.com Halogenation can introduce bromine or chlorine, typically at the C3 position. youtube.com These reactions provide pathways to functionalized 7-azatryptophan derivatives with altered electronic and steric properties.

Reaction Reagent/Conditions Typical Product
NitrationBenzoyl nitrate3-nitro-7-azaindole derivative
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)3-bromo- or 3-chloro-7-azaindole (B1280606) derivative
SulfonationPyridine-sulfur trioxide complex7-azaindole-3-sulfonic acid derivative
Friedel-Crafts AcylationAcetic anhydride (B1165640), Sodium acetate1,3-diacetyl-7-azaindole derivative

Oxidation and Reduction Pathways of the Indole Ring

The indole nucleus of tryptophan and its analogs can undergo oxidation and reduction reactions, which are critical in various biological processes, including proton-coupled electron transfer (PCET). nih.gov The local environment, such as within a protein, can significantly modulate the redox thermodynamics of the indole ring. nih.gov

Chemical oxidation of the indole ring can lead to a variety of products, including oxindoles, dioxindoles, and kynurenine-type compounds, depending on the oxidant and reaction conditions. The formation of tryptophan radicals is a key step in many enzymatic and chemical oxidation processes. nih.gov Conversely, the reduction of the indole ring is less common but can be achieved under specific catalytic hydrogenation conditions, leading to dihydro- or octahydroindole derivatives. The redox properties of 7-azatryptophan are of particular interest due to the influence of the pyridine-like nitrogen on the indole's electronic structure.

Transformation Potential Reagents/Conditions Potential Product Class
OxidationOzone, Peroxy acids, Singlet oxygenOxindoles, Kynurenine derivatives
ReductionCatalytic Hydrogenation (e.g., H₂/Pd, PtO₂)Dihydroazaindole derivatives
Radical FormationElectrochemical oxidation, Photolysis7-Azaindolyl radical cation

N-Functionalization of the Indole Nitrogen

The nitrogen atom (N1) of the indole ring is a nucleophilic center and can be functionalized through various reactions. This modification is a valuable strategy for altering the compound's properties, as it can block hydrogen bond donation and introduce new functional groups.

A common modification is N-methylation. For example, 1-methyl-7-azaindole exhibits significantly different photophysical properties compared to its N-H counterpart, with a much longer fluorescence lifetime. acs.org Another powerful method for N-functionalization is the aza-Michael addition, where the indole nitrogen adds to an activated C=C double bond. researchgate.net This has been successfully demonstrated in the selective intermolecular N-functionalization of various indoles using a dehydroalanine (B155165) Schiff base in the presence of a chiral Ni(II) complex. researchgate.net Such strategies allow for the synthesis of N-alkylated 7-azatryptophan derivatives with high selectivity.

Reaction Type Reagents Product
N-AlkylationMethyl iodide, Sodium hydride1-Methyl-7-azatryptophan derivative
Aza-Michael AdditionDehydroalanine Schiff base, Ni(II) complex, NaHN1-alkylated 7-azatryptophan derivative
N-ArylationAryl halides, Copper or Palladium catalyst1-Aryl-7-azatryptophan derivative

Reactivity of the Amino Acid Moiety

The amino acid portion of 7-azatryptophan, consisting of an amine group and a carboxylic acid group, undergoes reactions typical of α-amino acids. These reactions are fundamental to its use in peptide synthesis and the creation of more complex molecules.

Protection and Deprotection Strategies for Amine and Carboxyl Groups

In peptide synthesis and other organic transformations, the amine and carboxyl groups must often be temporarily blocked or "protected" to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups are available for this purpose, chosen based on their stability to certain reaction conditions and the ease of their subsequent removal (deprotection). wikipedia.org

For the amine group, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is cleaved by a base, such as piperidine. organic-chemistry.orgfishersci.co.uk This differential stability allows for orthogonal protection strategies. wikipedia.org For instance, L-7-azatryptophan has been converted to its Fmoc-protected derivative (Fmoc-AW) for use in solid-phase peptide synthesis. nih.gov The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester, which can be removed by hydrolysis or hydrogenolysis.

Functional Group Protecting Group Protection Reagent Deprotection Conditions
Amine (-NH₂)Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl) fishersci.co.uk
Amine (-NH₂)Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) organic-chemistry.org
Amine (-NH₂)Bn (Benzyl)Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂/Pd-C) fishersci.co.uk
Carboxyl (-COOH)Methyl/Ethyl EsterMethanol/Ethanol (B145695), Acid catalystBase- or acid-catalyzed hydrolysis
Carboxyl (-COOH)Benzyl EsterBenzyl alcohol, Acid catalystCatalytic Hydrogenolysis (H₂/Pd-C)

Peptide Bond Formation and Amide Coupling

The primary role of amino acids is to serve as building blocks for proteins and peptides. This is achieved through the formation of peptide bonds, which are a type of amide bond. wikipedia.org The reaction is a condensation or dehydration synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another, releasing a molecule of water. wikipedia.orgkhanacademy.org In modern synthesis, this reaction is mediated by coupling reagents (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid and facilitate an efficient reaction.

7-Azatryptophan can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. Its successful incorporation has been demonstrated in the chemical synthesis of analogs of the thrombin inhibitor hirudin nih.gov and through in vivo genetic encoding systems. nih.gov The ability to site-specifically place 7-azatryptophan within a peptide or protein allows researchers to probe protein structure, dynamics, and interactions using its unique spectroscopic properties. nih.govnih.gov

Synthesis of Advanced Derivatives and Conjugates

The development of advanced derivatives and conjugates of 2-amino-3-(1H-indol-7-yl)propanoic acid has expanded its utility as a sophisticated tool in chemical biology.

Fluorescent and Spin-Labeled Analogs

Fluorescent Analogs: this compound is inherently fluorescent and serves as a valuable spectroscopic probe. nih.gov Its photophysical properties are distinct from its canonical counterpart, tryptophan. The presence of the nitrogen atom at the 7-position of the indole ring results in a significant red shift in its absorption and emission spectra. nih.goviastate.edu Specifically, the absorption maximum is shifted by approximately 10 nm, and the fluorescence emission is red-shifted by about 46-70 nm compared to tryptophan. nih.goviastate.edu This spectral separation allows for selective excitation and detection, making it an excellent probe for studying protein structure, dynamics, and interactions. iastate.eduacs.org

The fluorescence quantum yield and maximum emission wavelength of 7-azaindole, the chromophore of 7-azatryptophan, are highly sensitive to the polarity of the solvent. nih.gov For instance, the emission shifts from 325 nm in cyclohexane (B81311) to 400 nm in water, with a corresponding 10-fold decrease in quantum yield. nih.gov This sensitivity makes it a useful reporter on the local environment within a protein.

Further derivatization can enhance these properties. For example, methylation of the indole nitrogen (N1) to form 1-methyl-7-azatryptophan results in a long-lived fluorescence decay, making it an excellent probe for events occurring on a more extended time scale. acs.org Other analogs, such as 4-cyano-7-azaindole, have also been synthesized and show promising photophysical properties for use as biological fluorophores. researchgate.net

Photophysical Properties of 7-Azaindole in Various Solvents nih.gov
SolventEmission Maximum (λmax)
Cyclohexane325 nm
Diethyl ether345 nm
Acetonitrile362 nm
n-Propanol367 nm (and a second band at 520 nm)
Water400 nm

Spin-Labeled Analogs: Site-directed spin-labeling is a powerful technique used in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate protein structure and dynamics. nih.gov While this technique traditionally targets cysteine residues using nitroxide-containing probes like MTSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate), the incorporation of non-canonical amino acids provides an alternative labeling strategy. By incorporating an analog of this compound that contains a reactive group, a spin label can be attached at a specific site within a peptide or protein. Enzymatic methods, using enzymes like Sortase A or OaAEP1, can also be employed to specifically label the N- or C-termini of proteins with peptides containing a spin-labeled amino acid. nih.gov

Bioconjugation Strategies (e.g., Click Chemistry)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Click chemistry has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility. The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. youtube.com A strain-promoted version (SPAAC) that avoids the use of a potentially toxic copper catalyst is also widely used, especially in living systems.

To utilize click chemistry with this compound, it must first be derivatized to contain either an azide (B81097) or an alkyne functional group. This can be achieved through standard synthetic organic chemistry methods. Once functionalized, this "clickable" amino acid can be incorporated into peptides or proteins. The resulting biomolecule can then be conjugated to another molecule bearing the complementary functional group (an alkyne for an azide, or vice versa). This strategy is used for a wide range of applications, including attaching fluorescent dyes, polyethylene (B3416737) glycol (PEG), or drug molecules to proteins and peptides. The high chemo-selectivity of click reactions ensures that the modification occurs only at the intended site, preserving the biological activity of the protein.

Incorporation into Peptide and Protein Scaffolds

This compound can be incorporated into peptide and protein structures using two primary methods: chemical peptide synthesis and biosynthetic incorporation.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of non-canonical amino acids. nih.gov To be used in SPPS, the amino acid must be appropriately protected, typically with an Fmoc (9-fluorenylmethoxycarbonyl) group on the amine. nih.gov Researchers have successfully synthesized various peptides containing 7-azatryptophan, such as analogs of the potato chymotrypsin (B1334515) inhibitor II and the N-terminal domain of hirudin. nih.govacs.org These synthetic peptides are invaluable for studying enzyme mechanisms, protein folding, and protein-protein interactions. nih.govacs.org

Biosynthetic Incorporation: It is also possible to incorporate this compound into proteins biosynthetically using expression systems. nih.gov This is often achieved by using an E. coli auxotroph strain that cannot synthesize tryptophan, grown in a medium where tryptophan is replaced by its 7-aza analog. nih.gov This method has been used to incorporate the analog into proteins like staphylococcal nuclease with high efficiency (estimated at 98%). nih.gov More recently, genetic code expansion techniques have been developed, involving an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery, allowing for the site-selective incorporation of 7-azatryptophan in vivo. acs.organu.edu.au This provides a powerful tool for creating proteins with site-specific fluorescent or isotopic labels for detailed structural and functional studies by NMR and fluorescence spectroscopy. acs.organu.edu.au

Structural and Conformational Analysis Using Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies.acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 2-amino-3-(1H-indol-7-yl)propanoic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial proximity of atoms within the molecule.

One- and Two-Dimensional NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to map out the intricate network of through-bond and through-space correlations.

¹H NMR: The 1D ¹H NMR spectrum provides initial insights into the types of protons present in the molecule. For the indole (B1671886) ring of a related compound, 1,3-di(1H-indol-3-yl)propan-2-one, signals typically appear in the aromatic region between δ 7.0 and 7.5 ppm, while the NH proton of the indole ring resonates as a broad singlet around δ 8.06 ppm. researchgate.net The protons of the propanoic acid side chain would be expected in the aliphatic region.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through covalent bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the indole ring (e.g., H4-H5, H5-H6) and between the α- and β-protons of the amino acid side chain, confirming their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the ¹³C spectrum based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is crucial for connecting different spin systems, such as linking the amino acid side chain to the indole ring. For instance, correlations between the β-protons of the side chain and carbons of the indole ring (C7, C6, and C2) would definitively establish the attachment point of the propanoic acid moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected by chemical bonds. u-tokyo.ac.jp This information is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution. For instance, NOE cross-peaks between protons on the indole ring and the amino acid side chain can reveal the rotational conformation around the Cβ-C7 bond.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general knowledge of similar structures.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-CH~ 4.0~ 55
β-CH₂~ 3.3~ 28
C=O-~ 175
NH (indole)~ 10.5-
H2~ 7.2~ 125
H4~ 7.6~ 120
H5~ 7.0~ 122
H6~ 7.1~ 118
C2-~ 125
C3-~ 110
C3a-~ 128
C4-~ 120
C5-~ 122
C6-~ 118
C7-~ 112
C7a-~ 136

Isotopic Labeling for Complex Structure Elucidation.uni.lu

For more complex systems or to enhance the sensitivity of NMR experiments, isotopic labeling can be employed. The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can simplify spectra and provide specific structural information. For instance, in a study involving the genetic encoding of 7-azatryptophan (B1233867), a related compound, isotopic labeling with ¹⁵N and ¹³C was achieved by synthesizing it from labeled serine. acs.org The resulting ¹⁵N-HSQC spectra showed single cross-peaks near the chemical shifts of the wild-type protein, confirming structural integrity and allowing for straightforward resonance assignments. acs.org This approach could be similarly applied to this compound to facilitate detailed NMR studies, especially when incorporated into larger biomolecules.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.uni.lu

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂N₂O₂), the expected monoisotopic mass is approximately 204.0899 Da. HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass but different elemental formulas. For example, in the analysis of a related indole derivative, HRMS was used to confirm the calculated mass, with the found m/z value closely matching the theoretical value. rsc.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. For this compound, characteristic fragmentation pathways would include the loss of the carboxyl group (CO₂), the amino group (NH₃), and cleavage of the bond between the α- and β-carbons of the side chain. Analysis of the fragments of the indole ring can also provide information about its substitution pattern.

The table below shows predicted m/z values for potential adducts of a related compound, (2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, which has a monoisotopic mass of 218.10553 Da. uni.lu A similar pattern of adduct formation would be expected for this compound.

AdductPredicted m/z
[M+H]⁺219.11281
[M+Na]⁺241.09475
[M-H]⁻217.09825
[M+NH₄]⁺236.13935
[M+K]⁺257.06869
[M+H-H₂O]⁺201.10279

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis.acs.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can be used to study intermolecular interactions such as hydrogen bonding.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine and indole groups (around 3400-3200 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the N-H bending vibrations (around 1600 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the indole ring would appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The indole ring typically exhibits strong Raman scattering, making this technique particularly useful for studying this part of the molecule. Changes in the vibrational frequencies, particularly those involving the N-H and C=O groups, can provide insights into the hydrogen-bonding network in the solid state. For instance, a study on hexafluorosilicate (B96646) salts of amino acids demonstrated the use of IR and Raman spectroscopy to identify the characteristic vibrations of different functional groups and the effects of crystal packing on these vibrations. spectroscopyonline.com

The combination of these spectroscopic techniques provides a comprehensive picture of the structural and conformational properties of this compound, from the atomic level to its supramolecular organization.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric nature of a molecule like this compound. The indole moiety within the compound is the primary chromophore, responsible for absorbing light in the UV region.

A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or water, and measuring its absorbance across a range of wavelengths, typically from 200 to 400 nanometers. The resulting spectrum would be expected to display characteristic absorption maxima (λmax). For indole derivatives, these absorptions are due to π → π* electronic transitions within the aromatic system. The position and intensity of these peaks would provide insight into the electronic structure of the molecule. Factors such as solvent polarity and pH could also be investigated to observe any shifts in the absorption maxima, providing further information about the electronic environment of the chromophore.

Hypothetical UV-Vis Data Table

Solventλmax 1 (nm)Molar Absorptivity (ε) 1λmax 2 (nm)Molar Absorptivity (ε) 2
EthanolData not availableData not availableData not availableData not available
WaterData not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available

X-ray Crystallography of Crystalline Forms or Co-crystals for Definitive Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This could be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding a wealth of structural information. This includes bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing arrangement. The formation of co-crystals, where the target compound is crystallized with a second molecular species, could also be explored to study intermolecular interactions in a controlled manner.

Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (ų)Data not available
Z (Molecules per unit cell)Data not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Computational and Theoretical Investigations of 2 Amino 3 1h Indol 7 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic properties that govern a molecule's stability and reactivity. nih.gov These methods solve the Schrödinger equation for a given molecular system, yielding information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov For a molecule like 2-amino-3-(1H-indol-7-yl)propanoic acid, DFT studies can predict a range of properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT calculations on the parent molecule, indole (B1671886), and its derivatives have been extensively performed. nih.govaip.orgfigshare.com These studies often employ hybrid functionals like B3LYP or ωB97X-D with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.govnih.govaip.orgresearchgate.net For this compound, DFT would be instrumental in understanding how the position of the propanoic acid side chain on the indole ring influences the electronic properties compared to the more common 3-substituted tryptophan. The position of the substituent can affect the electron density distribution across the indole ring system, which in turn influences its reactivity and interaction with other molecules.

A typical output from a DFT study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron; a higher energy suggests a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron; a lower energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and stability.
Dipole Moment A measure of the net molecular polarity.Influences solubility and non-covalent interactions.
Vibrational Frequencies Calculated frequencies of molecular vibrations.Can be compared with experimental IR and Raman spectra to confirm the structure.

This table represents typical parameters obtained from DFT calculations and their general significance.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring and the oxygen atoms of the carboxyl group, making them potential sites for hydrogen bonding or interaction with cations. researchgate.net The amino group would present a region of positive potential, particularly when protonated. Understanding the MEP is crucial for predicting how the molecule will orient itself when approaching a receptor binding site or another molecule. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is often determined by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and map their relative energies on a potential energy surface. nih.govnih.gov

Systematic conformational searches can be performed by rotating the single bonds in the propanoic acid side chain. For tryptophan and its analogues, numerous stable conformers have been identified through computational studies, often stabilized by intramolecular hydrogen bonds between the amino group, the carboxyl group, and the indole ring. nih.govnih.gov The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformer is the most stable and likely the most populated, but other low-energy conformers can also be biologically relevant. nih.gov

Dihedral Angle Description Influence on Conformation
χ1 (N-Cα-Cβ-Cγ) Rotation around the Cα-Cβ bond.Determines the orientation of the indole ring relative to the amino acid backbone.
χ2 (Cα-Cβ-Cγ-Cδ1) Rotation around the Cβ-Cγ bond.Further orients the indole ring.
ψ (N-Cα-C-O) Rotation around the Cα-C bond.Affects the position of the carboxyl group.
φ (C-N-Cα-C) Rotation around the N-Cα bond.Affects the position of the amino group.

This table outlines the key dihedral angles that define the conformation of this compound.

Molecular Dynamics Simulations of Solvation and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. muni.czacs.orgresearchgate.netnih.gov In an MD simulation, the atoms of the molecule and the surrounding solvent (typically water) are treated as classical particles, and their trajectories are calculated by integrating Newton's laws of motion.

MD simulations of this compound in an aqueous solution would reveal how the molecule interacts with water molecules and how its conformation fluctuates over time. acs.orgresearchgate.net These simulations can provide insights into the stability of different conformers in solution and the timescale of transitions between them. Such studies on tryptophan have shown that the surrounding water molecules play a crucial role in stabilizing certain conformations through hydrogen bonding. muni.cznih.gov The dynamics of the molecule, including its rotational and translational motion, can also be characterized from MD simulations. acs.orgresearchgate.net

In Silico Ligand-Receptor Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. cipsm.deejournals.caresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor recognition.

For this compound, docking studies could be performed with various protein targets to generate hypotheses about its potential biological roles. For example, it could be docked into the active site of enzymes that metabolize tryptophan, such as tryptophan hydroxylase or tryptophanyl-tRNA synthetase, to predict whether it could act as a substrate or an inhibitor. cipsm.denih.gov Docking simulations would score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking). researchgate.net Studies on tryptophan analogues have successfully used docking to predict their interaction with such enzymes. cipsm.de

Interaction Type Description Potential Role in Binding
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (O, N).Crucial for specificity and affinity; the amino and carboxyl groups are key players.
π-π Stacking Non-covalent interaction between aromatic rings.The indole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. researchgate.net
Cation-π Interaction Interaction between a cation and the face of an aromatic ring.The electron-rich indole ring can interact favorably with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment.The indole ring can form favorable interactions with nonpolar pockets in a receptor.

This table summarizes the key non-covalent interactions that would be assessed in docking studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govorientjchem.orgmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A hypothetical QSAR study on derivatives of this compound would involve several steps. First, a set of derivatives would be designed by modifying the parent structure (e.g., by adding substituents to the indole ring or modifying the side chain). Next, a variety of molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Finally, a mathematical model would be developed to correlate these descriptors with a measured biological activity (e.g., IC50 value for enzyme inhibition). This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. QSAR models for various indole-containing compounds have been successfully developed for a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govorientjchem.orgrsc.org

Biochemical and Biophysical Studies of 2 Amino 3 1h Indol 7 Yl Propanoic Acid Analogs Mechanistic Focus

In Vitro Enzyme Interaction Studies

Substrate Specificity Profiling

The principal enzyme interacting with tryptophan and its analogs is tryptophan hydroxylase (TPH), which serves as the rate-limiting enzyme in the biosynthesis of serotonin (B10506). researchgate.netwikipedia.orgbiorxiv.org TPH facilitates the hydroxylation of tryptophan to form 5-hydroxytryptophan. biorxiv.org This enzyme exists in two primary isoforms: TPH1, predominantly found in peripheral tissues, and TPH2, which is expressed in the brain. wikipedia.orgnih.gov

The specificity of TPH for its substrate is dictated by the amino acid composition of its active site. A key phenylalanine residue within the TPH active site is critical for its high affinity for tryptophan; mutation of this residue diminishes this preference. nih.gov Conversely, phenylalanine hydroxylase (PAH), which typically displays a low affinity for tryptophan, can be engineered into an effective tryptophan hydroxylase by substituting a tryptophan residue in its active site with phenylalanine. nih.gov

Although direct kinetic data for 2-amino-3-(1H-indol-7-yl)propanoic acid with TPH are not available, research on 7-azatryptophan (B1233867) demonstrates its recognition by tryptophan-metabolizing enzymes. For instance, in Pseudomonas acidovorans, 7-azatryptophan acts as a synergistic inducer of tryptophan oxygenase when present with L-tryptophan. sigmaaldrich.com Moreover, a mutant form of the tryptophan synthetase β-subunit can synthesize 7-azatryptophan from serine and 7-aza-indole, indicating that the enzymatic pathways for tryptophan can process this analog. acs.orgnih.gov

Mechanism of Enzyme Inhibition or Activation

Tryptophan hydroxylase displays intricate kinetic properties, including substrate inhibition by tryptophan, a characteristic more pronounced in the TPH1 isoform. nih.gov This inhibitory effect is believed to be caused by the binding of tryptophan inducing a conformational change that closes the binding pocket for the co-substrate, tetrahydrobiopterin (B1682763) (BH4). nih.gov

Tryptophan analogs can function as inhibitors of enzymes within the tryptophan metabolic pathway. For example, DL-7-azatryptophan has been shown to inhibit photosynthetic carbon assimilation and nitrogen metabolism in specific cyanobacteria. sigmaaldrich.com The incorporation of 7-azatryptophan into proteins in Escherichia coli can result in the production of non-functional enzymes. pnas.orgnih.gov

Conversely, the binding of tryptophan or its analogs can also lead to enzymatic activation. An example is the binding of L-tryptophan to the tryptophan-inhibited 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DAHPS(Trp)) from E. coli, which activates the enzyme, particularly at low concentrations of its substrate, erythrose-4-phosphate. nih.gov

Protein-Ligand Binding Assays and Interaction Characterization

Spectroscopic Probing of Binding Events

The distinct spectroscopic characteristics of 7-azatryptophan make it an invaluable tool for investigating protein structure and dynamics. nih.govacs.orgiastate.edu Its absorption and fluorescence emission spectra are shifted to longer wavelengths (red-shifted) compared to tryptophan, which enables its selective excitation and detection even within proteins containing multiple native tryptophan residues. nih.govacs.orgiastate.edu The quantum yield and emission wavelength of 7-azatryptophan's fluorescence are highly responsive to the polarity of its immediate environment, a feature that can be harnessed to monitor its binding to proteins and subsequent changes in its local environment. nih.govpnas.org

For instance, when biotinylated 7-azatryptophan binds to avidin, researchers have observed a blue-shift in its fluorescence spectrum, accompanied by energy transfer from the protein's tryptophan residues to the 7-azatryptophan molecule. iastate.edu In another study, the fluorescence of 7-azatryptophan incorporated into hirudin was significantly quenched upon its binding to thrombin, an effect attributed to the presence of water molecules at the interface of the protein-protein complex. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) stands as a robust method for the thermodynamic characterization of protein-ligand interactions. It yields comprehensive data on binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) that occur upon binding. nih.govresearchgate.netnih.gov Although specific ITC data for this compound are not documented, the technique is widely employed to study the binding of various ligands, including amino acids, to proteins. amazonaws.comresearchgate.net A notable application of ITC has been to demonstrate the strong binding interaction between aspartic acid and gold nanoparticles. amazonaws.com

Surface Plasmon Resonance (SPR) is another powerful, real-time, and label-free technique for quantifying the kinetics (association and dissociation rates) and affinity of interactions between proteins and ligands. nih.govspringernature.comspringernature.comresearchgate.net The experimental setup involves immobilizing one molecule (the ligand) onto a sensor chip and then flowing a solution containing the other molecule (the analyte) over the surface. The binding event is detected by measuring the change in the refractive index at the sensor surface. nih.govspringernature.com While direct SPR studies involving this compound have not been reported, SPR is a highly suitable method for investigating the interactions of such small molecules with their target proteins.

Development as a Non-Canonical Amino Acid for Protein Engineering

The ability to incorporate non-canonical amino acids (ncAAs) such as 7-azatryptophan into the primary structure of proteins has created new frontiers in the field of protein engineering. nih.govresearchgate.netmdpi.com This is often accomplished by utilizing an auxotrophic host organism that can integrate the analog into its proteins in place of the corresponding canonical amino acid. researchgate.net

Furthermore, the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 7-azatryptophan enables its site-specific incorporation into proteins within E. coli. acs.orgnih.gov This breakthrough provides a precision tool for creating proteins with novel functionalities and for conducting detailed investigations into their mechanisms of action.

Data Tables

Table 1: Spectroscopic Properties of Tryptophan and 7-Azatryptophan

Property Tryptophan 7-Azatryptophan Reference
Absorption Maximum Shift (vs. Tryptophan) - ~10 nm red-shift nih.govacs.orgiastate.edu
Fluorescence Emission Maximum Shift (vs. Tryptophan) - ~46-70 nm red-shift nih.govacs.orgiastate.edu
Fluorescence Quantum Yield in Water (pH 7) ~0.13 ~0.01 nih.gov

Table 2: Thermodynamic Parameters of Ligand Binding (Illustrative)

Interacting Molecules Technique Binding Affinity (Ka or Kd) Enthalpy (ΔH) Stoichiometry (n) Reference
Biotinylated 7-azatryptophan - Avidin Fluorescence Spectroscopy Strong binding observed Not determined 1:1 per subunit iastate.edu
Aspartic Acid - Gold Nanoparticles ITC Strong binding indicated Not specified Not specified amazonaws.com
L-Tryptophan - DAHPS(Trp) Equilibrium Binding Kd ~1 µM Not determined 2 per dimer nih.gov
Hirudin (Y3AW analog) - Thrombin Fluorescence Spectroscopy 10-fold lower affinity than Y3W analog Not determined Not determined nih.gov

Genetic Code Expansion Technologies

The site-specific incorporation of non-canonical amino acids like 7-azatryptophan into proteins is primarily achieved through genetic code expansion technologies. A widely used and straightforward method involves the use of tryptophan-auxotrophic strains of expression hosts, such as Escherichia coli. acs.orgnih.gov These strains cannot synthesize their own tryptophan and are therefore dependent on an external supply. By growing these auxotrophs in a minimal medium where tryptophan is replaced by 7-azatryptophan, the cellular translational machinery is compelled to incorporate the analog into proteins at positions coded by the tryptophan codon (UGG). nih.govoup.com This in vivo labeling approach has been shown to be highly efficient, with incorporation levels often exceeding 95%. nih.govoup.com

More advanced and fully orthogonal systems for the genetic encoding of 7-azatryptophan have also been developed. These systems prevent any mis-incorporation into host proteins and enable high-yielding, site-selective labeling. acs.org For instance, researchers have engineered a system based on a mutant tryptophan synthetase β-subunit (TrpB) that can readily synthesize 7-azatryptophan from serine and 7-aza-indole, facilitating the production of isotope-labeled 7AW for sophisticated NMR studies. acs.org

Site-Specific Incorporation into Peptides and Proteins

In studies with staphylococcal nuclease , 7-azatryptophan was biosynthetically incorporated with an efficiency of approximately 98% using a trp auxotroph E. coli expression system. nih.gov Circular dichroism (CD) spectra confirmed that the secondary structure of the nuclease variant was not significantly altered by the analog. The incorporated 7AW residue displayed a distinct fluorescence emission maximum at 355 nm, allowing it to be used as a spectroscopic probe. nih.gov

Similarly, all four tryptophan residues in phage lambda lysozyme were replaced with 7-azatryptophan with an incorporation level greater than 98%. oup.com The resulting analog (aXL) displayed altered pH-activity profiles, which provided new insights into the enzyme's catalytic mechanism and stability. oup.com

Chemical synthesis has also been employed to incorporate 7AW into peptides. An analog of the N-terminal domain of hirudin , a potent thrombin inhibitor, was synthesized with 7AW replacing tyrosine at position 3. nih.gov This substitution created a system where 7AW could act as a better fluorescence resonance energy transfer (FRET) acceptor from a nearby tyrosine donor compared to native tryptophan, making it a superior tool for studying the dynamics of protein folding. nih.gov The fluorescence of the 7AW in the hirudin analog was strongly quenched upon binding to thrombin, providing a means to study the protein-protein interaction at the binding interface. nih.gov

The table below summarizes findings from studies involving the site-specific incorporation of 7-azatryptophan.

Protein StudiedMethod of IncorporationIncorporation EfficiencyKey Mechanistic Finding/ApplicationReference(s)
Staphylococcal NucleaseBiosynthetic (E. coli auxotroph)~98%Minimal structural perturbation; 7AW serves as a distinct fluorescent probe. nih.gov
Phage Lambda LysozymeBiosynthetic (E. coli auxotroph)>98%Altered pH-activity profile, providing insights into stability and catalysis. oup.com
Hirudin (domain 1-47)Chemical Synthesis100%Superior FRET acceptor for studying protein folding; fluorescence quenching upon thrombin binding monitors protein-protein interaction. nih.gov
Human Annexin A5Biosynthetic (E. coli auxotroph)HighComparison with other azatryptophans showed 7AW has a less pronounced Stokes shift than 4-azatryptophan. pnas.org
Zika Virus NS2B-NS3 ProteaseBiosynthetic (Orthogonal system)HighEnabled site-selective isotope labeling for NMR spectroscopy. acs.org

Investigation of Intracellular Uptake Mechanisms in Model Systems (Mechanistic Aspects)

The mechanism for the intracellular uptake of this compound is not detailed in isolation but is understood through the lens of transport systems for its parent molecule, L-tryptophan. In mammalian cells, the uptake of large neutral amino acids, including tryptophan, is primarily mediated by the System L transporter. nih.gov This transporter, which includes LAT1 and LAT2 as catalytic light chains, cannot selectively uptake tryptophan over other large hydrophobic amino acids and typically has a Michaelis-Menten constant (K_m) for tryptophan in the micromolar range. nih.gov

Recent studies have identified a more selective, high-affinity tryptophan uptake system that becomes prominent in human cells treated with interferon-γ (IFN-γ). nih.govdntb.gov.ua This high-affinity system involves the coordinated action of two IFN-γ-inducible proteins: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophanyl-tRNA synthetase (TrpRS). dntb.gov.uamdpi.com The proposed mechanism suggests that IDO1 (or a similar enzyme, TDO2) enhances tryptophan metabolism, leading to intracellular tryptophan depletion. mdpi.com This depletion triggers a response that, in conjunction with upregulated and secreted TrpRS, facilitates the high-affinity and selective transport of tryptophan into the cell. nih.govmdpi.com

In model systems like E. coli, the successful incorporation of 7-azatryptophan into proteins in tryptophan-requiring auxotrophic strains demonstrates that the analog is efficiently transported into the cell from the growth medium. acs.orgnih.govoup.com This implies that 7-azatryptophan is recognized and transported by the endogenous amino acid transport systems of the bacterium, which are responsible for tryptophan uptake. While the specific transporters have not been characterized in the context of 7AW uptake, the high efficiency of its incorporation suggests it is a competent substrate for these pathways.

The table below outlines the key transport systems involved in the uptake of L-tryptophan, which are the presumed pathways for 7-azatryptophan.

Transport SystemOrganism/Cell TypeKey ComponentsMechanism/CharacteristicsReference(s)
System LMammalian CellsLAT1/LAT2 (catalytic subunits)Na+-independent transport of large neutral amino acids. K_m for tryptophan is ~20–60 μM. nih.gov
High-Affinity Tryptophan Uptake SystemHuman Cells (IFN-γ treated)IDO1/TDO2, Tryptophanyl-tRNA Synthetase (TrpRS)Selective, high-affinity uptake. Induced by tryptophan depletion and mediated by TrpRS. nih.govdntb.gov.uamdpi.com
Endogenous Amino Acid TransportersBacteria (E. coli)Bacterial permeases (e.g., TnaB, Mtr, AroP)Responsible for uptake of tryptophan and its analogs like 7-azatryptophan from the medium. acs.orgnih.govoup.com

Advanced Research Applications in Chemical Biology

Design and Synthesis of Chemical Probes for Biological Pathways

Activity-based probes (ABPs) are powerful tools for functional proteomics, designed to covalently label active enzymes in complex biological systems. The design of ABPs typically incorporates a reactive group ("warhead") that forms a covalent bond with a residue in the enzyme's active site, a recognition element that directs the probe to the target enzyme family, and a reporter tag for detection and identification.

The scaffold of 2-amino-3-(1H-indol-7-yl)propanoic acid is well-suited for the development of novel ABPs. For instance, a chemically reactive group could be attached at the 7-position of the indole (B1671886) ring. This could be achieved through synthetic routes that modify the indole nucleus prior to the attachment of the amino acid side chain.

A potential strategy involves the synthesis of a 7-substituted indole, which is then used to generate the full amino acid. For example, a 7-azidoindole could be synthesized and subsequently converted to 7-azidotryptophan. tandfonline.com The azido (B1232118) group can serve as a photoreactive warhead, which upon UV irradiation forms a highly reactive nitrene that can create a covalent cross-link with interacting proteins. tandfonline.comnih.gov This approach allows for the capture of both stable and transient protein interactions within a native cellular environment. nih.govnih.gov

Alternatively, the 7-position could be modified with an electrophilic group that targets nucleophilic residues in an enzyme's active site. The design of such probes would be guided by the specific class of enzymes being targeted. researchgate.net

Affinity-based probes are used to study protein-ligand interactions and for the identification of protein targets of bioactive molecules. These probes typically contain a "clickable" handle, such as a terminal alkyne or azide (B81097), which allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). ijpsjournal.com

The synthesis of a 7-alkynyl derivative of this compound would create a powerful affinity-based probe. The alkyne group, being small and relatively inert, is unlikely to interfere with the biological interactions of the tryptophan analog. Once the probe has bound to its target protein, the alkyne handle can be used to attach a variety of tags for downstream analysis, such as target identification and quantification. The de novo synthesis of alkyne-substituted tryptophans has been reported, providing a viable synthetic route for such probes. nih.govresearchgate.netrsc.org These probes can be incorporated into proteins in actively translating cells, allowing for multimodal analyses through click chemistry. nih.govresearchgate.netrsc.org

Probe Type Functional Group at C7 Potential Application Relevant Synthetic Precursor
Activity-Based ProbeAzido (-N₃)Photo-cross-linking to interacting proteins7-Azidoindole
Affinity-Based ProbeAlkyne (-C≡CH)Bioorthogonal labeling of target proteins7-Ethynylindole

Scaffold for the Development of Biochemical Reagents

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.comnih.govmdpi.comnih.gov The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of a diverse library of biochemical reagents.

The presence of a functional handle at the 7-position allows for the systematic modification of the indole ring to explore structure-activity relationships. For example, different substituents can be introduced to modulate the compound's hydrophobicity, electronic properties, and steric bulk, thereby fine-tuning its interaction with a specific biological target. The synthesis of various 5- and 7-substituted indoles from aromatic amines has been established, providing a toolbox for creating a range of derivatives. acs.org

Furthermore, the amino acid backbone provides additional points for modification, such as at the amino or carboxyl terminus, allowing for the creation of peptidomimetics or for conjugation to other molecules of interest. The development of tryptophan analogs with unique photophysical properties has been a significant area of research, and this compound could serve as a scaffold for novel fluorescent probes. nih.govacs.orgnih.gov For instance, the introduction of a fluorophore at the 7-position could yield a reagent for studying protein folding and dynamics. nih.gov

Derivative Class Modification Strategy Potential Application
Bioactive Small MoleculesIntroduction of various functional groups at C7Drug discovery, enzyme inhibition studies
Fluorescent ProbesAttachment of a fluorophore at C7Probing protein structure and function
PeptidomimeticsIncorporation into peptide sequencesDevelopment of novel therapeutics

Use in Material Science Research (e.g., self-assembling peptides)

Self-assembling peptides are a class of materials with wide-ranging applications in nanotechnology, tissue engineering, and drug delivery. The sequence and chemical nature of the amino acids in the peptide dictate the self-assembly process and the properties of the resulting nanomaterials.

Tryptophan is known to play a crucial role in the self-assembly of peptides due to the hydrophobic and aromatic nature of its indole side chain, which promotes π-π stacking and other non-covalent interactions. acs.orgresearchgate.netnih.gov The incorporation of this compound into a peptide sequence could offer a novel way to control and modulate self-assembly.

The functional group at the 7-position can be used to introduce new intermolecular interactions or to attach other molecules that can influence the final structure and function of the self-assembled material. For example, a charged group could be introduced to create pH-responsive materials, or a photoreactive group could be used to create light-responsive hydrogels.

Moreover, the ability to functionalize the 7-position without significantly altering the core structure of the tryptophan residue could allow for the creation of "smart" biomaterials that retain their self-assembling properties while presenting new functionalities on their surface. The development of tryptophan-based self-assembling peptides with antimicrobial properties has been reported, and the functionalization at the 7-position could be a strategy to enhance such activities. acs.orgresearchgate.netnih.gov

Peptide Design Modification at C7 Potential Impact on Self-Assembly Potential Application
Short amphiphilic peptideHydrophilic group (e.g., -OH, -COOH)Altered hydrogel properties, pH-responsivenessDrug delivery, tissue engineering
Aromatic-rich peptideAromatic group (e.g., phenyl)Enhanced π-π stacking, altered fiber morphologyConductive biomaterials
Bioactive peptideBiotinSurface functionalization for biosensor applicationsDiagnostics, affinity chromatography

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-amino-3-(1H-indol-7-yl)propanoic acid is not yet documented in detail, presenting a primary hurdle to its investigation. Future research must focus on establishing robust and scalable synthetic pathways. Drawing inspiration from the synthesis of other tryptophan analogs, several strategies could be explored. acs.orgrsc.org

Key approaches could include:

Classical Amino Acid Synthesis: Methods like the Strecker amino acid synthesis, starting from a 7-substituted indole-aldehyde, or asymmetric approaches using chiral auxiliaries like the Schöllkopf reagent, could be adapted. acs.org A significant challenge lies in the initial preparation of the 7-formyl-1H-indole precursor, which is less common than its 3-formyl isomer.

Catalytic and Multi-component Reactions: Modern organic chemistry offers a variety of one-pot reactions for constructing complex molecules. nih.govmdpi.com Developing a multi-component reaction that assembles the this compound scaffold from simple starting materials would represent a major step towards efficiency and sustainability.

Enzymatic Synthesis: The enzyme tryptophan synthase and its engineered variants are known to accept a range of indole (B1671886) derivatives to produce unnatural tryptophan analogs. researchgate.netnih.gov A promising and sustainable route would involve feeding 1H-indole or a suitable 7-substituted indole to an engineered microorganism expressing a promiscuous tryptophan synthase. This biosynthetic approach could offer high stereoselectivity, yielding the enantiopure amino acid.

Potential Synthetic Strategy Key Precursor Anticipated Challenges Relevant Precedent
Strecker Synthesis7-Formyl-1H-indoleSynthesis and stability of the aldehyde precursor.General amino acid synthesis. rsc.org
Asymmetric Synthesis(7-Bromomethyl)-1H-indoleDiastereoselectivity control; availability of chiral auxiliary.Schöllkopf method for other unnatural amino acids. acs.org
Fischer Indole SynthesisSubstituted HydrazoneRegioselectivity to ensure 7-yl isomer formation.Synthesis of various indole derivatives. youtube.comyoutube.com
Enzymatic Synthesis1H-Indole or 7-HaloindoleEnzyme specificity and efficiency for the 7-position.Tryptophan synthase for other analogs. acs.orgnih.gov

Exploration of Novel Biochemical Interactions and Mechanisms

The positional shift of the propanoic acid side chain from the 3-position (natural tryptophan) to the 7-position is expected to dramatically alter its biochemical behavior. Research in this area would provide fundamental insights into enzyme-substrate specificity and the structural requirements for biological activity.

Enzyme Interactions: It is highly improbable that this compound would be a substrate for enzymes that metabolize tryptophan, such as tryptophanase, which specifically recognizes the 3-substituted indole. nih.govacs.orgresearchgate.net Investigating its potential inhibitory activity against such enzymes could yield novel enzyme inhibitors.

Incorporation into Peptides: A key question is whether this isomer can be recognized by aminoacyl-tRNA synthetases and incorporated into peptides. Studies using 7-azatryptophan (B1233867), an isostere where the carbon at position 7 is replaced by nitrogen, have shown successful incorporation into proteins, creating powerful fluorescent probes. acs.orgoup.comacs.org The 7-yl isomer could offer an alternative probe with distinct properties, assuming a cognate synthetase can be found or engineered.

Photophysical Properties: Tryptophan is the primary source of intrinsic protein fluorescence. acs.org The unique placement of the side chain in the 7-yl isomer, adjacent to the fused benzene (B151609) ring, would likely result in distinct absorption and emission spectra compared to natural tryptophan and other isomers like 7-azatryptophan. acs.orgpnas.orgnih.gov Characterizing these properties is essential for its potential development as a novel fluorescent reporter.

Computational Design of Advanced Analogs with Tuned Properties

Given the lack of empirical data, computational chemistry provides an ideal starting point to explore the potential of this compound and to guide future synthetic efforts.

Predicting Physicochemical Properties: Quantum mechanics calculations can predict key properties such as its UV-Vis spectrum, fluorescence quantum yield, and excited-state lifetime. This would allow for an in silico comparison with known fluorescent probes like 7-azatryptophan to assess its viability as a bio-analytical tool.

Molecular Docking Studies: Docking simulations can be used to predict the binding affinity of the 7-yl isomer to the active sites of various enzymes, such as tryptophan synthase or kinases and proteases where tryptophan recognition is important. This could identify potential biological targets or explain its expected lack of interaction with tryptophan-metabolizing enzymes.

Designing Novel Analogs: Once the properties of the parent compound are computationally modeled, in silico design can be used to create advanced analogs. Modifications to the indole ring (e.g., halogenation, methoxylation) could be explored to fine-tune properties like fluorescence, binding affinity, or metabolic stability. This rational design approach would focus synthetic efforts on molecules with the highest probability of desired activity.

Integration into Advanced Bio-Analytical Platforms

Once synthesized, this compound could become a valuable tool in various bio-analytical techniques.

Fluorescent Probing: As a novel fluorescent amino acid, it could be incorporated into peptides and proteins to study their structure, function, and dynamics. pnas.org Its potentially unique spectral properties could allow for measurements that are not possible with natural tryptophan, especially in proteins that already contain multiple tryptophan residues. acs.org

Chromatographic and Mass Spectrometric Analysis: Establishing its signature profile in techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry is a prerequisite for its use. nih.govnih.govfrontiersin.org It could serve as a novel internal standard for metabolomics studies or be used to probe for previously unknown metabolic pathways. The development of chiral separation methods will also be crucial to distinguish between its D- and L-enantiomers. researchgate.netresearchgate.net

Biosensor Development: Genetically encoded biosensors are powerful tools for detecting specific molecules in real-time. nih.gov Following the engineering of a protein or riboswitch that specifically binds this compound, a fluorescent or electrochemical biosensor could be developed for its detection in complex biological samples.

Analytical Platform Potential Application of this compound Key Advantage
Fluorescence SpectroscopyIntrinsic probe for protein folding and binding assays. acs.orgUnique spectral properties avoiding interference from native tryptophan.
HPLC-MSNovel analytical standard for metabolomics. rsc.orgEnables detection and quantification in complex biological matrices.
Chiral ChromatographyQuality control of enantiopure synthesis and biological studies. researchgate.netSeparation of D- and L-isomers to understand stereospecific effects.
Genetically Encoded BiosensorsReal-time monitoring of concentration in living cells. nih.govHigh specificity and sensitivity for in vivo measurements.

Potential as a Precursor in Unconventional Biosynthetic Pathways

The creation of novel biomolecules through synthetic biology is a frontier of modern science. This compound could serve as a unique precursor in this endeavor.

Engineered Peptide Synthesis: By reprogramming the genetic code, this unnatural amino acid could be site-specifically incorporated into peptides and proteins in vivo. nih.gov This could lead to the creation of novel enzymes with altered catalytic activity or stability, or therapeutic peptides with enhanced properties.

De Novo Biosynthetic Pathways: Research could focus on engineering entire metabolic pathways to produce the 7-yl isomer from central metabolism. This would involve the evolution of key enzymes, such as those from the shikimate and tryptophan biosynthesis pathways, to alter their regiospecificity. youtube.comnih.gov

Precursor for Novel Natural Products: If successfully produced in a microbial host, this amino acid could be further modified by other enzymes to create entirely new classes of indole alkaloids or other complex "unnatural" natural products with potentially valuable bioactive properties.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(1H-indol-7-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Ester Hydrolysis : A common method involves hydrolyzing ester precursors (e.g., ethyl 2-amino-3-(1H-indol-7-yl)propanoate) under basic conditions (e.g., 2 M NaOH, 12 hrs, RT), followed by acidification to precipitate the product .

  • Optimization : Adjusting pH during hydrolysis (pH 14 to pH 1) minimizes side reactions and improves purity. Yield correlates with reaction time and temperature control .

  • Data Table :

    PrecursorBaseTime (hrs)Yield (%)Purity (HPLC)
    Ethyl esterNaOH127598%
    Methyl esterKOH186895%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR and HRMS :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm indole protons; α-proton (CH-NH₂) appears as a triplet near δ 3.8 ppm .
    • HRMS : Exact mass (e.g., 204.23 g/mol) validates molecular formula (C₁₁H₁₂N₂O₂) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in coordination complexes .

Advanced Research Questions

Q. How do electronic and steric effects of the indole moiety influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

  • Ligand Design : The indole N-H group acts as a hydrogen-bond donor, stabilizing metal complexes (e.g., cerium(III)) via chelation. Substituents at the 7-position alter steric hindrance, impacting binding affinity .
  • Case Study : In Ce(III) complexes, this compound showed higher stability constants (log β = 8.2) compared to tyrosine derivatives (log β = 7.5) due to stronger π-backbonding .

Q. What contradictions exist in reported bioactivity data, and how can experimental design address them?

Methodological Answer:

  • Contradictions : Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values vary by >50% across studies).
  • Resolution Strategies :
    • Standardized Assays : Use fixed buffer conditions (e.g., Tris-HCl pH 7.4) to minimize pH-dependent activity shifts.
    • Control for Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation artifacts .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

Methodological Answer:

  • Degradation Pathways :

    • Oxidation : Indole ring oxidation occurs in aqueous solutions (pH > 8), forming quinone derivatives.
    • Storage : Stability increases under inert atmosphere (N₂) and dark conditions (−20°C, 6 months: 98% purity retention) .
  • Data Table :

    ConditionTemp (°C)Time (months)Purity Loss (%)
    Ambient light25115
    Dark, inert−2062

Methodological Challenges in Advanced Applications

Q. What strategies improve the compound’s utility as a probe for protein-ligand interaction studies?

Methodological Answer:

  • Fluorinated Analogs : Introduce ⁶F or ⁷F isotopes (e.g., 2-amino-3-(6-fluoro-1H-indol-7-yl)propanoic acid) for ¹⁹F NMR tracking of binding kinetics .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxylated sensor chips to quantify binding constants (e.g., Kd = 1.2 µM for tryptophan synthase) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict interactions with target enzymes (e.g., indoleamine 2,3-dioxygenase).
  • Case Study : Methylation at the indole 3-position improved binding affinity (ΔG = −9.8 kcal/mol) compared to unmodified analogs (ΔG = −7.5 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.